molecular formula C7H5BrN4S B3279804 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine CAS No. 70057-75-9

5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine

Cat. No.: B3279804
CAS No.: 70057-75-9
M. Wt: 257.11 g/mol
InChI Key: WBMPOMGBOZKUTQ-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile building block for various chemical reactions and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization: Acidic or basic conditions can be used to promote cyclization, with common catalysts including sulfuric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Cyclization Products: More complex heterocyclic compounds.

    Oxidation and Reduction Products: Compounds with altered oxidation states of sulfur and nitrogen.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the bromopyridine moiety can undergo substitution reactions, allowing for the modification of its pharmacological properties .

Comparison with Similar Compounds

Uniqueness: 5-(5-Bromopyridin-3-YL)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a bromopyridine and a thiadiazole ring in its structure. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPOMGBOZKUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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